![molecular formula C21H16O6 B2756555 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate CAS No. 898458-01-0](/img/structure/B2756555.png)
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate
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Description
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate, also known as MOCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOCA belongs to the class of coumarin derivatives and is known for its anti-inflammatory, antioxidant, and antitumor effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate has been involved in the synthesis of various derivatives with notable antimicrobial activities. Researchers have synthesized a series of compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, leading to derivatives screened for antibacterial and antifungal activities. These studies indicate significant inhibitory activity against various bacterial strains, showcasing the compound's potential in contributing to novel antimicrobial agents (Parameshwarappa et al., 2009).
Quantum Studies and Thermodynamic Properties
In another area of research, the compound has been utilized in the synthesis of novel benzofuran and chromen derivatives, which were then subjected to quantum studies and analysis of their thermodynamic properties. These investigations offer insights into the chemical stability and reactivity of such compounds, potentially paving the way for their application in various scientific and technological fields (Halim & Ibrahim, 2022).
Synthesis of Natural Products
Moreover, the compound is a key starting material in the modular synthesis approach to benzofurans, 2H-chromenes, and benzoxepines, which are crucial structural elements in several natural products and pharmaceuticals. This synthesis strategy, involving Claisen rearrangement and ring-closing metathesis, highlights the versatility of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate in accessing a wide range of biologically and pharmaceutically relevant molecules (Kotha & Solanke, 2022).
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-11-7-18-14(9-17(11)25-12(2)22)15(10-20(23)26-18)19-8-13-5-4-6-16(24-3)21(13)27-19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCRDYXSMDDPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate |
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